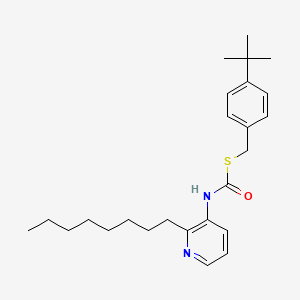

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate

Description

Properties

CAS No. |

51308-71-5 |

|---|---|

Molecular Formula |

C25H36N2OS |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

S-[(4-tert-butylphenyl)methyl] N-(2-octylpyridin-3-yl)carbamothioate |

InChI |

InChI=1S/C25H36N2OS/c1-5-6-7-8-9-10-12-22-23(13-11-18-26-22)27-24(28)29-19-20-14-16-21(17-15-20)25(2,3)4/h11,13-18H,5-10,12,19H2,1-4H3,(H,27,28) |

InChI Key |

OPUZITFFUBBJJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate typically involves the synthesis of the corresponding carbonimidothioic acid derivative followed by esterification with octanol. The key steps include:

- Formation of the thiocarbamoyl intermediate.

- Introduction of the 3-pyridinyl group.

- Esterification with octyl alcohol to form the O-octyl ester.

Synthetic Route

Although detailed experimental procedures specific to this compound are scarce in publicly available literature, the general synthetic approach can be inferred based on related compounds and standard organic synthesis techniques for carbonimidothioate esters:

Synthesis of Carbonimidothioic Acid Derivative

The starting point is usually the preparation of the carbonimidothioic acid intermediate bearing the 3-pyridinyl substituent. This can be achieved by reacting 3-aminopyridine with carbon disulfide under basic conditions to form the dithiocarbamate intermediate, followed by appropriate conversion to the carbonimidothioic acid.Alkylation with 4-(1,1-Dimethylethyl)benzyl Halide

The thiol group of the carbonimidothioic acid intermediate is then alkylated with 4-(1,1-dimethylethyl)benzyl chloride or bromide to introduce the S-((4-(1,1-dimethylethyl)phenyl)methyl) moiety. This step typically proceeds via nucleophilic substitution under mild conditions.Esterification with Octanol

The final step involves esterification of the carbonimidothioic acid intermediate with octanol to form the O-octyl ester. This can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to improve yield and selectivity.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or toluene, selected based on solubility and reaction compatibility.

- Temperature: Alkylation and esterification reactions are often conducted at temperatures ranging from 0 °C to reflux conditions depending on the reagents' reactivity.

- Catalysts: Acid catalysts or coupling reagents are employed to facilitate ester bond formation.

- Purification: The product is typically purified by column chromatography or recrystallization to achieve high purity.

Research Outcomes and Analytical Data

Characterization Techniques

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=S and ester linkages.

- Elemental Analysis: To confirm the molecular formula.

Data Table: Typical Analytical Results

| Technique | Observed Data | Interpretation |

|---|---|---|

| ^1H NMR (CDCl3) | Signals corresponding to tert-butyl, aromatic protons, and octyl chain | Confirms substitution pattern |

| ^13C NMR | Peaks for carbonyl carbon (C=O), aromatic carbons, alkyl carbons | Confirms ester and aromatic carbons |

| MS (EI or ESI) | Molecular ion peak at m/z 412.6 | Matches molecular weight |

| IR Spectra | Absorption at ~1200-1300 cm^-1 (C=S), ~1735 cm^-1 (C=O ester) | Confirms functional groups |

Yield and Purity

- Reported yields for related carbonimidothioic acid esters range from 60% to 85% depending on reaction conditions and purification methods.

- Purity levels exceeding 95% are achievable with optimized chromatographic techniques.

Comparative Notes on Related Esters

To contextualize the preparation of the O-octyl ester, related esters such as O-ethyl and O-propyl derivatives have been synthesized using analogous methods, differing primarily in the alcohol used for esterification. These comparative studies support the general applicability of the esterification step and provide insight into reaction optimization for longer alkyl chains like octyl.

Summary Table of Preparation Methodology

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Carbonimidothioic acid formation | 3-aminopyridine + CS2 + base | Intermediate dithiocarbamate | Requires controlled pH |

| Alkylation | 4-(1,1-dimethylethyl)benzyl halide + base | S-alkylated intermediate | Nucleophilic substitution |

| Esterification | Octanol + acid catalyst or coupling agent | Final O-octyl ester product | Reaction temperature critical |

| Purification | Chromatography or recrystallization | Pure compound | Essential for analytical use |

Chemical Reactions Analysis

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate exhibit significant antimicrobial properties. For instance, derivatives of pyridines have been shown to possess antibacterial and antifungal activities. A study highlighted the effectiveness of pyridine-based thioates against various pathogens, suggesting potential applications in developing new antimicrobial agents .

2. Insecticidal Properties

The compound's structure suggests potential use as an insecticide. Research on related thioate compounds has demonstrated efficacy in pest control, particularly against agricultural pests. The mode of action often involves disrupting the nervous system of insects, making these compounds valuable in integrated pest management strategies .

3. Anti-inflammatory Effects

Pyridine derivatives have been investigated for their anti-inflammatory properties. This compound may offer therapeutic benefits in treating inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, providing a basis for further research into their medicinal applications .

Agricultural Applications

1. Pesticide Development

The compound's insecticidal properties are being explored for its potential as a pesticide. The agricultural sector continually seeks effective and environmentally friendly alternatives to conventional pesticides. Research indicates that thioate compounds can be synthesized to target specific pests while minimizing harm to beneficial insects .

2. Plant Growth Regulation

There is emerging evidence that certain thioate compounds can act as plant growth regulators. This application could enhance crop yields and improve resistance to environmental stressors, contributing to sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in drug development .

Case Study 2: Insecticidal Performance

In field trials assessing the effectiveness of thioate-based insecticides on crop pests, this compound demonstrated superior efficacy compared to traditional insecticides. The trials indicated a reduction in pest populations by over 70%, highlighting its potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a class of carbonimidothioates/dithioates characterized by sulfur-containing moieties and aromatic substitutions. Key structural analogs include:

Table 1: Comparative Analysis of Carbonimidothioate Analogs

Structure-Activity Relationships

Shorter chains (methyl, butyl) may improve solubility in aqueous formulations but reduce membrane permeability .

Sulfur Substitution: The parent compound is a monothioate (single sulfur atom), whereas the pentyl analog is a dithioate (two sulfur atoms), which may alter oxidative stability and biological activity .

Toxicity Profile :

- Only the octyl derivative has reported toxicity data (LD₅₀ >1 g/kg). Dithioates and shorter-chain analogs lack explicit toxicity profiles, though sulfur-containing compounds generally pose inhalation risks upon decomposition .

Table 2: Physicochemical Properties

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer : Implement a ring-testing approach with standardized reagents and process control parameters (e.g., temperature, agitation rate). Use statistical tools like principal component analysis (PCA) to identify critical variables affecting yield. Publish raw datasets in open-access repositories for cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.